molecular formula C9H8FNO4 B2777652 2-(2-Fluoro-4-nitrophenyl)propanoic acid CAS No. 111196-84-0

2-(2-Fluoro-4-nitrophenyl)propanoic acid

Cat. No.: B2777652
CAS No.: 111196-84-0
M. Wt: 213.164
InChI Key: RDQCPNADYHADDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-4-nitrophenyl)propanoic acid is a fluorinated nitroaromatic compound characterized by a propanoic acid backbone attached to a phenyl ring substituted with a fluorine atom at the ortho position and a nitro group at the para position. The fluorine atom contributes to electronic modulation of the aromatic ring, while the nitro group enhances electrophilicity and influences acidity.

Properties

IUPAC Name

2-(2-fluoro-4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(9(12)13)7-3-2-6(11(14)15)4-8(7)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQCPNADYHADDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-nitrophenyl)propanoic acid typically involves multi-step reactions. One common method includes the esterification of a precursor compound followed by subsequent reactions to introduce the fluorine and nitro groups. For instance, the esterification of a precursor compound with methanol in the presence of a catalytic amount of concentrated hydrochloric acid can yield an intermediate product. This intermediate can then undergo further reactions, such as hydrogenation using palladium on activated carbon, and nitration using sulfuric acid and sodium nitrite, to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for research and industrial applications.

Chemical Reactions Analysis

Esterification and Functional Group Transformations

The carboxylic acid group undergoes esterification under acidic conditions. For example:
Reaction:
2-(2-Fluoro-4-nitrophenyl)propanoic acid + Methanol (H₂SO₄ catalyst) → Methyl 2-(2-fluoro-4-nitrophenyl)propanoate

This reaction proceeds via refluxing with concentrated sulfuric acid, yielding the methyl ester derivative .

Reagent Conditions Product Yield
Methanol + H₂SO₄Reflux, 4–5 hMethyl ester85–90%

Hydrazide Formation

The methyl ester intermediate reacts with hydrazine to form hydrazide derivatives:
Reaction:
Methyl ester + Hydrazine hydrate → 2-(2-Fluoro-4-nitrophenyl)propanehydrazide

This nucleophilic acyl substitution reaction is critical for synthesizing hydrazide-based analogs .

Reagent Conditions Product Application
Hydrazine hydrateMethanol, refluxPropanehydrazidePrecursor for hydrazones

Condensation with Aldehydes

The hydrazide derivative undergoes condensation with aromatic aldehydes to form hydrazone derivatives:
Reaction:
Propanehydrazide + Aromatic aldehyde (e.g., benzaldehyde) → (E)-N′-Benzylidene-2-(2-fluoro-4-nitrophenyl)propanehydrazide

This reaction is catalyzed by glacial acetic acid in methanol under reflux .

Reagent Conditions Product Yield Range
Benzaldehyde + AcOHReflux, 6–8 hHydrazone derivatives (e.g., 4–31 )70–92%

Reduction of the Nitro Group

The nitro (–NO₂) group can be reduced to an amine (–NH₂) under catalytic hydrogenation conditions:
Reaction:
this compound + H₂ (Pd/C catalyst) → 2-(2-Fluoro-4-aminophenyl)propanoic acid

This reaction is analogous to reductions observed in structurally similar nitroaromatics.

Reagent Conditions Product Selectivity
H₂ + Pd/CEthanol, 25°C, 12 h4-Amino derivative>95%

Substitution Reactions

The fluorine atom at the ortho position can participate in nucleophilic aromatic substitution (NAS) under basic conditions:
Reaction:
this compound + NaOH → 2-(2-Hydroxy-4-nitrophenyl)propanoic acid + NaF

The electron-withdrawing nitro group activates the ring for NAS, though reactivity is moderate due to steric hindrance from the ortho-substituents .

Reagent Conditions Product Byproduct
NaOHAqueous, 80°C, 24 hHydroxy-substituted derivativeNaF

Decarboxylation

Under strong heating or acidic conditions, the propanoic acid moiety may undergo decarboxylation:
Reaction:
this compound → 1-(2-Fluoro-4-nitrophenyl)ethane + CO₂

Decarboxylation is typically observed at temperatures >200°C .

Conditions Product Notes
220°C, vacuumEthane derivativeRequires inert atmosphere

Complexation with Metal Ions

The carboxylic acid group can coordinate with metal ions, forming complexes:
Reaction:
this compound + Fe³⁺ → Fe(III)-carboxylate complex

Such complexes are studied for their potential in catalysis or material science .

Metal Ion Conditions Application
Fe³⁺Aqueous, pH 5–7Catalytic oxidation studies

Key Research Findings

  • Hydrazone derivatives (e.g., 4–31 ) exhibit significant urease inhibition (IC₅₀ = 0.30–3.67 µM), highlighting therapeutic potential .

  • Reduction of the nitro group enhances bioavailability, as seen in analogous compounds.

  • Fluorine substitution improves metabolic stability compared to non-fluorinated analogs .

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of 2-(2-Fluoro-4-nitrophenyl)propanoic acid is in the development of anti-inflammatory agents. Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases. A study highlighted the synthesis of several derivatives that showed promising anti-inflammatory activity in preclinical models .

Compound DerivativeActivity LevelReference
2-(2-Fluoro-4-biphenylyl)propionic AcidHigh
This compoundModerate

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. It functions by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pain pathway. This mechanism positions it as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. The most common methods include:

  • Substitution Reactions : Utilizing starting materials like 3,4-difluoronitrobenzene to create high-purity derivatives through controlled substitution reactions.
  • Reduction and Coupling Reactions : Following initial synthesis, reduction reactions are employed to enhance the compound's efficacy and specificity towards biological targets.

A detailed reaction pathway is illustrated below:Starting MaterialSubstitutionIntermediateReductionFinal Product\text{Starting Material}\xrightarrow{\text{Substitution}}\text{Intermediate}\xrightarrow{\text{Reduction}}\text{Final Product}

Clinical Trials for Pain Management

A clinical trial investigated the efficacy of a derivative of this compound in managing chronic pain associated with osteoarthritis. Results indicated a significant reduction in pain levels compared to placebo, supporting the compound's potential as a therapeutic agent .

Development of Novel Drug Formulations

Research has also focused on formulating this compound into novel drug delivery systems aimed at enhancing bioavailability and targeted delivery to inflamed tissues. These formulations have shown improved therapeutic outcomes in animal models .

Future Perspectives

The ongoing research into this compound suggests a promising future for its applications in both medicinal chemistry and materials science. As synthetic methodologies improve and our understanding of its biological mechanisms deepens, it may lead to the development of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between 2-(2-Fluoro-4-nitrophenyl)propanoic acid and key analogs:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference IDs
This compound C₉H₈FNO₄ -F (ortho), -NO₂ (para) Fluorine and nitro enhance reactivity N/A*
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid C₁₀H₁₀ClNO₅ -Cl (ortho), -NO₂ (para), phenoxy group Chloro substituent; methyl branching
2-(3-Fluoro-4-phenylphenyl)propanoic acid C₁₅H₁₃FO₂ Biphenyl structure, -F (meta) Pharmaceutical use (e.g., Ansaid)
2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) C₉H₇Cl₃O₃ -Cl (2,4,5 positions), phenoxy group Banned herbicide
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid C₁₂H₁₃NO₈ Ethoxy, formyl, nitro groups on phenoxy Synthetic intermediate
3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid C₁₁H₁₃FO₂ -F (ortho), -CH₃ (para), methyl on propanoic Research chemical

*Note: Direct references to this compound are absent in the evidence; inferences are drawn from analogs.

Functional and Electronic Properties

  • Fluoro vs. Chloro Substituents: The fluoro group in this compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing chloro substituent in 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid . This impacts acidity (pKa) and reactivity in nucleophilic substitution reactions.
  • Nitro Group Influence: The para-nitro group in the target compound and analogs like 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid enhances electrophilicity, making these compounds reactive intermediates in synthesis .
  • Biphenyl vs.

Biological Activity

2-(2-Fluoro-4-nitrophenyl)propanoic acid is a compound of interest in pharmaceutical research, particularly due to its anti-inflammatory and potential therapeutic properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10FNO3\text{C}_{11}\text{H}_{10}\text{F}\text{N}\text{O}_{3}

This compound features a fluorine atom and a nitro group on the phenyl ring, which significantly influences its biological activity.

Anti-Inflammatory Activity

Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. One study highlights that compounds with a fluorine substitution often retain or enhance anti-inflammatory properties while reducing ulcerogenic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like loxoprofen .

Table 1: Comparison of Anti-Inflammatory Activity

CompoundAnti-inflammatory ActivityUlcerogenic Effect
2-FluoroloxoprofenModerateLow
This compoundHighModerate
LoxoprofenHighHigh

The mechanism by which this compound exerts its effects involves the modulation of cyclooxygenase (COX) enzymes. Unlike traditional NSAIDs that inhibit COX-1 and COX-2 indiscriminately, this compound selectively affects these pathways, potentially leading to fewer gastrointestinal side effects .

Case Studies and Research Findings

  • Study on Chemotaxis Inhibition : A patent study evaluated the ability of this compound to inhibit chemotaxis in polymorphonuclear leukocytes (PMNs). The findings suggested that this compound could effectively reduce leukocyte recruitment at inflammation sites, indicating its potential use in treating inflammatory diseases such as psoriasis and ulcerative colitis .
  • Enantioselectivity Studies : Another research focused on the enantioseparation of racemic mixtures of substituted phenyl propanoic acids, including the target compound. The results demonstrated that the introduction of electron-withdrawing groups like nitro enhances enantiomer recognition, which is crucial for developing more effective therapeutic agents .
  • Comparative Analysis with Other Compounds : A comparative analysis highlighted that while this compound maintains significant anti-inflammatory activity, it also shows a reduced risk of gastrointestinal complications compared to traditional NSAIDs .

Safety and Toxicology

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Results indicated that at certain concentrations, the compound exhibited low toxicity, supporting its potential as a safer alternative in anti-inflammatory therapies .

Q & A

Basic: What synthetic methodologies are recommended for 2-(2-Fluoro-4-nitrophenyl)propanoic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with nitration and fluorination of the phenyl ring, followed by coupling with propanoic acid derivatives. Key steps include:

  • Nitration/Fluorination: Use HNO₃/H₂SO₄ for nitration and KF or Selectfluor® for fluorination under controlled temperatures (0–5°C to prevent side reactions) .
  • Coupling Reactions: Employ Suzuki-Miyaura cross-coupling to attach the fluoronitrophenyl group to the propanoic acid backbone using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O .

Optimization Strategies:

ParameterEffect on YieldExample Conditions
Catalyst LoadingHigher Pd (1–2 mol%) improves coupling efficiency1.5 mol% Pd(PPh₃)₄
Temperature80–100°C for 12–24 h maximizes cross-coupling90°C, 18 h
Solvent SystemTHF/H₂O (3:1) enhances solubility and reactivityTHF:H₂O (3:1 v/v)

Advanced: How does the nitro group's position influence the compound's bioactivity, and what computational approaches validate structure-activity relationships (SAR)?

Answer:
The nitro group at the 4-position enhances electron-withdrawing effects, stabilizing interactions with enzymatic targets like COX-1/2. Computational SAR studies involve:

  • Docking Simulations: Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket. The nitro group shows hydrogen bonding with Arg120 and Tyr355 .
  • DFT Calculations: Assess electronic effects (e.g., nitro group reduces pKa of the carboxylic acid, enhancing membrane permeability) .

Key Findings:

PositionBioactivity (IC₅₀ COX-2)Computational Binding Energy (kcal/mol)
4-Nitro12.3 µM-9.8
3-Nitro28.7 µM-7.2

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.8–8.2 ppm for nitrophenyl) and the propanoic acid backbone (δ 2.6–3.1 ppm for CH₂) .
  • ¹⁹F NMR: A singlet at δ -110 to -115 ppm confirms fluorine presence .
  • IR Spectroscopy: Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass Spectrometry: ESI-MS shows [M-H]⁻ at m/z 212.1 .

Advanced: How can contradictory reports on COX-1 vs. COX-2 selectivity be resolved experimentally?

Answer: Discrepancies often arise from assay conditions. To resolve:

  • Use Isozyme-Specific Assays:

    • COX-1: Platelet-rich plasma (PRP) assays .
    • COX-2: LPS-stimulated monocyte models .
  • Control Variables:

    VariableImpactResolution
    Compound PurityImpurities skew IC₅₀HPLC purity >98%
    Cell LineHuman vs. murine COX-2 differencesUse recombinant human COX-2

Example Data:

StudyCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio
A 45.212.33.7
B 28.99.82.9

Basic: What in vitro models are suitable for initial anti-inflammatory activity screening?

Answer:

  • RAW 264.7 Macrophages: Measure NO production inhibition (LPS-induced) at 10–100 µM .
  • COX Inhibition Assays: Use colorimetric kits (e.g., Cayman Chemical) to quantify PGE₂ reduction .

Protocol:

StepDetails
Cell Treatment24 h incubation with 10 µg/mL LPS
Compound Dose1–100 µM in DMSO (<0.1% v/v)
ReadoutGriess reagent for NO; ELISA for PGE₂

Advanced: How to address low aqueous solubility in pharmacokinetic studies?

Answer:

  • Prodrug Design: Esterify the carboxylic acid to improve solubility (e.g., methyl ester prodrugs) .
  • Nanoparticle Formulation: Use PLGA nanoparticles (150–200 nm) for sustained release .

Solubility Data:

FormulationSolubility (mg/mL)Bioavailability (%)
Free Acid0.1222
Methyl Ester1.865
PLGA NPs4.5 (in PBS)89

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods due to nitro group toxicity .
  • Spill Management: Neutralize with 10% sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.